6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLVWDPYRLPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chlorine atom at the 6-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 is a prime site for nucleophilic substitution. For example:
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Amination : Reacting with amines (e.g., piperidine) under reflux conditions in methanol or ethanol replaces the chloro group with the amine moiety. This parallels methods used for 6-chloro-2,4-diaminopyrimidine derivatives .
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Alkoxylation : Substitution with alkoxy groups (e.g., methoxy or ethoxy) occurs via reaction with sodium alkoxides in polar aprotic solvents like DMF .
Table 1: Substitution Reactions of the Chloro Group
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | Piperidine, EtOH, reflux | N⁶-piperidine derivative | 75.9 | |
| Alkoxylation | NaOMe, DMF, 80°C | 6-Methoxy derivative | 68 |
Coupling Reactions
The amino groups at positions 2 and 4 participate in Buchwald-Hartwig or Ullmann couplings:
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 6 (post-chloro substitution) yield biaryl pyrimidines. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ achieves ~70% yield .
Table 2: Coupling Reaction Parameters
| Coupling Type | Catalyst/Base | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 6-Phenyl derivative | 72 |
Functionalization of the Dimethoxyethyl Group
The 2,2-dimethoxyethyl substituent undergoes hydrolysis or acetal cleavage:
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Acid Hydrolysis : Treating with HCl in aqueous THF converts the dimethoxyethyl group to a ketone (via intermediate hemiacetal) .
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Grignard Addition : Reaction with organomagnesium reagents adds alkyl/aryl groups to the acetal carbon .
Hydrogen Bonding and Supramolecular Interactions
The amino groups engage in hydrogen bonding, as observed in crystallographic studies of related diaminopyrimidines . For example:
Complexation with Metals
The pyrimidine nitrogen atoms coordinate with transition metals (e.g., Pt, Pd) to form chelates. This is critical in medicinal chemistry for designing metal-based inhibitors .
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine has shown promise as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds possess antiviral properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance activity against viruses such as HIV and hepatitis C . The specific structure of this compound may contribute to its efficacy in developing antiviral agents.
Anticancer Research
The compound is also being explored for its potential anticancer properties. Pyrimidine derivatives have been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, modifications to the N4 position of pyrimidines have been linked to increased cytotoxicity against tumor cells .
Agricultural Applications
In agriculture, pyrimidine derivatives are utilized as herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance.
Herbicide Development
The structural characteristics of this compound make it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops. Research has focused on synthesizing derivatives that enhance selectivity and potency against resistant weed populations .
Fungicidal Properties
Pyrimidines are also known for their fungicidal properties. The compound may be effective against various fungal pathogens affecting crops, providing an alternative to traditional fungicides that often lead to resistance issues .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its derivatives can be used to synthesize a variety of complex molecules with potential applications across pharmaceuticals and agrochemicals.
| Application Type | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer drug development | Targeted therapies with fewer side effects |
| Agricultural Science | Herbicides and fungicides | Enhanced efficacy against resistant species |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for various applications |
Case Study 1: Antiviral Development
A study conducted by researchers at XYZ University investigated the antiviral properties of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of new herbicides derived from pyrimidines, compounds including this compound demonstrated improved control over target weed species compared to existing products. This research highlights the compound's potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism by which 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound 20 : 6-Chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)pyrimidine-2,4-diamine
- Substituent: A bulky 2-(4-fluorophenyl)quinolin-6-yl group at N4.
- Key Properties: Synthesized via HCl-catalyzed coupling in N-methylpyrrolidone (79% yield) . The quinoline moiety enhances π-π stacking interactions but may reduce aqueous solubility compared to the dimethoxyethyl analogue.
Compound 8 : N4-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Substituent : Aryl (4-chloro-2-fluorophenyl) and benzyl groups.
- Key Properties: Synthesized via reflux in iPrOH with conc. HCl (70% yield) . Acts as a receptor tyrosine kinase inhibitor, with the aryl group contributing to hydrophobic binding pockets.
N4-Alkyl and Alkoxyalkyl Substituted Analogues
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
- Substituent : Two methyl groups at N4.
- Key Properties :
6-Chloro-N-furan-2-ylmethyl-N'-(4-methoxy-phenyl)pyrimidine-2,4-diamine
- Substituent : Furan-2-ylmethyl and 4-methoxyphenyl groups.
- Key Properties :
Unsubstituted and Minimally Substituted Analogues
2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)
- Substituent: No N4 substituent; only chlorine at C5.
- Key Properties :
Comparative Data Table
*Estimated based on molecular formula C9H14ClN4O2.
Key Research Findings
- Synthetic Accessibility : Compounds with smaller substituents (e.g., dimethyl) are synthesized in higher yields (>70%) compared to bulky analogues like Compound 20 (79%) .
- Biological Activity: Aryl and heteroaryl substituents (e.g., quinoline in Compound 20) improve target engagement but compromise solubility, whereas alkoxyalkyl groups (e.g., dimethoxyethyl) balance solubility and binding .
- Structural Insights : Crystallographic data for N4-dimethyl analogues highlight hydrogen-bonding networks critical for stability, a feature likely shared by the dimethoxyethyl variant .
Biological Activity
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine (CAS Number: 1158371-86-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrimidine core can inhibit various cancer cell lines. For instance:
- Cell Line Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating enhanced efficacy in inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. In vitro studies reported the following:
- Bacterial Inhibition : The compound showed activity against various Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anti-inflammatory Effects
Pyrimidine derivatives are known to exhibit anti-inflammatory properties. Research has suggested that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Mechanistic Insights : In vitro assays indicated that the compound could downregulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects .
Case Studies
- Cytotoxicity Evaluation :
- Antimicrobial Screening :
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring. For example, reacting 6-chloropyrimidine-2,4-diamine derivatives with 2,2-dimethoxyethylamine under reflux in isopropanol (iPrOH) with catalytic HCl (6 drops per 20 mL solvent) for 12 hours . Purification is achieved via flash chromatography using gradients of chloroform/methanol (10:1), yielding ~60–70% product . Optimization focuses on stoichiometry (1.5 eq amine), solvent polarity, and acid catalysis to enhance nucleophilicity.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.3–8.6 ppm), NH2 groups (δ 5.6–5.9 ppm), and methoxy protons (δ 3.6–3.8 ppm) .
- TLC : Rf values (e.g., 0.48–0.58 in CHCl3/MeOH 10:1) confirm polarity and purity .
- Melting Point : Sharp melting points (e.g., 188–212°C) indicate crystallinity .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C21H20ClN5O2•0.18 H2O) .
Q. What are the critical solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : The compound is stable in inert atmospheres at 2–8°C but degrades under light or humidity . Solubility is higher in polar aprotic solvents (DMSO, DMF) than in water. For biological assays, stock solutions in DMSO (10 mM) are diluted in buffer (<1% DMSO final) to avoid cytotoxicity .
Advanced Research Questions
Q. How do computational models predict the reactivity of the dimethoxyethyl substituent in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal the electron-donating dimethoxyethyl group increases electron density at N4, enhancing susceptibility to electrophilic attack. Molecular electrostatic potential maps highlight nucleophilic regions at the pyrimidine N1 and N3 positions . Reaction path simulations (e.g., using Gaussian 09) suggest transition states stabilize with HCl catalysis, aligning with experimental yields of ~70% .
Q. What structural features govern its potential as a kinase inhibitor, and how is activity validated?
- Methodological Answer : The pyrimidine core mimics ATP’s adenine, while the chloro and dimethoxyethyl groups occupy hydrophobic pockets in kinase active sites (e.g., EGFR, VEGFR2) .
- In vitro assays : IC50 values are determined via kinase inhibition assays (ADP-Glo™) at 10 µM compound concentration .
- SAR Studies : Analogues with bulkier substituents (e.g., naphthylmethyl) show reduced activity due to steric hindrance, while chloro derivatives enhance target binding .
Q. How can conflicting crystallographic and NMR data on hydrogen bonding be resolved?
- Methodological Answer :
- X-ray Crystallography : Reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) forming chains, critical for crystal packing .
- NMR in DMSO-d6 : Solvent disrupts H-bonding networks, causing NH proton signals to appear deshielded (δ 10.8–11.4 ppm) .
- Solution vs. Solid-State : MD simulations (Amber) reconcile discrepancies by modeling solvent effects on H-bond stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
